molecular formula C19H21FN2O3S B6117866 N-(3-fluorophenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide

N-(3-fluorophenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No.: B6117866
M. Wt: 376.4 g/mol
InChI Key: GUQQKXFNVGXNPW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, commonly known as FP-RM-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

FP-RM-3 is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. Specifically, it has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, leading to an overall decrease in neuronal excitability.
Biochemical and Physiological Effects
FP-RM-3 has been shown to produce a range of biochemical and physiological effects in animal models. These include a reduction in pain sensitivity, a decrease in seizure activity, and an improvement in cognitive function. Additionally, FP-RM-3 has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of FP-RM-3 is its high potency and selectivity for its target receptors, which makes it a useful tool for studying the physiological and pharmacological effects of ion channel and receptor modulation. However, one limitation of FP-RM-3 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for FP-RM-3 research. One area of interest is the development of more potent and selective analogs of FP-RM-3 for use in preclinical and clinical studies. Additionally, further investigation into the mechanisms of action and potential therapeutic applications of FP-RM-3 is warranted. Finally, the development of more efficient and cost-effective synthesis methods for FP-RM-3 may facilitate its use in future research.
Conclusion
FP-RM-3 is a synthetic compound that has shown promise in preclinical studies for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves the modulation of ion channels and receptors in the central nervous system, leading to a range of biochemical and physiological effects. While FP-RM-3 has some limitations for lab experiments, its high potency and selectivity make it a useful tool for studying ion channel and receptor modulation. There are several potential future directions for FP-RM-3 research, including the development of more potent analogs and further investigation into its mechanisms of action and therapeutic applications.

Synthesis Methods

FP-RM-3 is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base to form the intermediate 3-fluoro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with piperidine-1-sulfonyl chloride to yield FP-RM-3.

Scientific Research Applications

FP-RM-3 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, FP-RM-3 has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-8-9-15(19(23)21-17-7-5-6-16(20)13-17)12-18(14)26(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQKXFNVGXNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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